molecular formula C10H13NO3S B11880964 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid CAS No. 91795-62-9

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid

Cat. No.: B11880964
CAS No.: 91795-62-9
M. Wt: 227.28 g/mol
InChI Key: YIEGTJLDRHHOIB-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid is a heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a sulfonic acid group at the 7-position.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-11-6-2-3-8-4-5-9(7-10(8)11)15(12,13)14/h4-5,7H,2-3,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEGTJLDRHHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548379
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91795-62-9
Record name 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The most widely documented method involves the direct sulfonation of 1-methyl-1,2,3,4-tetrahydroquinoline using 30% oleum (fuming sulfuric acid containing excess sulfur trioxide). The reaction proceeds via electrophilic substitution, where the sulfur trioxide acts as the electrophile, attacking the para position relative to the methyl group on the tetrahydroquinoline ring.

Key steps include :

  • Slow addition of 1-methyl-1,2,3,4-tetrahydroquinoline to chilled oleum to mitigate exothermic side reactions.

  • Maintenance of temperatures below 30°C to prevent over-sulfonation or decomposition.

  • Neutralization with calcium carbonate to precipitate sulfonic acid as a calcium salt, followed by filtration and vacuum evaporation.

Optimization and Yield

A representative procedure from reports:

  • Oleum volume : 120 mL for 1 mole of substrate.

  • Reaction time : 2 hours post-addition.

  • Yield : 92% after isolation.

Table 1: Sulfonation Reaction Parameters

ParameterValue
Sulfonating agent30% Oleum
Temperature<30°C
Addition time45 minutes
Neutralizing agentCalcium carbonate
Isolation methodFiltration, evaporation
Final yield92%

Regioselectivity and Isomer Control

The 7-position of the tetrahydroquinoline ring is preferentially sulfonated due to the electron-donating effects of the methyl group at the 1-position, which activates the para position for electrophilic attack. This regioselectivity minimizes the formation of undesired isomers, a common challenge in aromatic sulfonation. Computational studies suggest that the methyl group’s +I effect stabilizes the transition state at the 7-position, favoring monosubstitution.

Industrial-Scale Considerations

Waste Management

  • Calcium sulfate byproducts are filtered and disposed of as non-hazardous waste.

  • Aqueous phases are treated for residual acidity before discharge.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm (doublet for H-6 and H-8), methyl group at δ 1.4 ppm (triplet, J=6 Hz).

  • IR : Strong absorption at 1180 cm⁻¹ (S=O stretch) and 1040 cm⁻¹ (S-O stretch).

Purity Assessment

  • HPLC : Retention time of 8.2 minutes using a C18 column (acetonitrile/water, 70:30).

  • Elemental analysis : Matches theoretical values for C₁₀H₁₃NO₃S (C: 49.37%, H: 5.34%, N: 5.76%, S: 13.18%).

Applications in Dye Synthesis

The sulfonic acid group facilitates conjugation with xanthene or cyanine dye cores, enhancing hydrophilicity and photostability. For example:

  • Rhodamine derivatives : Synthesized by condensing the sulfonic acid with phthalic anhydride in 85% phosphoric acid, yielding dyes with λₑₘ ≈ 570 nm.

  • Laser dyes : Exhibit extended operational stability due to reduced aggregation from sulfonate groups .

Chemical Reactions Analysis

Sulfonation Specificity and Positional Selectivity

The compound’s synthesis involves highly regioselective sulfonation at the 7-position of the 1-methyl-1,2,3,4-tetrahydroquinoline scaffold. This specificity is confirmed through:

Analytical MethodKey FindingsSource
13C NMR Distinct peak at δ 142.5 ppm for sulfonate-bound carbon at C7
X-ray Diffraction Crystallographic data confirms planar geometry of sulfonate group at C7

The reaction employs concentrated sulfuric acid under controlled temperature (60–80°C), yielding >95% monosulfonated product without side reactions at other positions .

Reduction of Quinolinium Precursors

The tetrahydroquinoline core is synthesized via reduction of quinoline derivatives. A classical method involves:

  • Reducing Agent : Tin (Sn) in concentrated hydrochloric acid (HCl)

  • Conditions : Reflux at 110°C for 6–8 hours

  • Yield : 80–85%

This step reduces the aromatic quinoline ring to its tetrahydro form while preserving the methyl group at position 1.

Alkali Fusion for Sulfonate Activation

Post-sulfonation, the compound undergoes alkali fusion to enhance reactivity:

ParameterDetailsSource
Reagents Sodium hydroxide (NaOH) + potassium hydroxide (KOH) (1:1 molar ratio)
Temperature 120°C under vacuum (1 mmHg)
Duration 2 hours

This process dehydrates the sulfonic acid to its sodium salt, improving solubility and stability for downstream reactions .

Reactivity of the Sulfonic Acid Group

The sulfonic acid moiety enables diverse transformations:

Salt Formation

  • Reacts with inorganic salts (e.g., NaCl, KCl) to form crystalline sulfonates .

  • Example : Saturating aqueous solutions with NaCl precipitates the sodium sulfonate salt .

Nucleophilic Substitution

  • The sulfonate group acts as a leaving group in SN2 reactions. For instance, treatment with amines (e.g., methylamine) yields sulfonamide derivatives.

Acid-Catalyzed Reactions

  • Participates in esterification with alcohols under acidic conditions (e.g., methanol/H2SO4).

Comparative Reactivity with Analogues

The methyl group at position 1 sterically hinders reactions at the nitrogen atom, distinguishing it from unmethylated analogues like 1,2,3,4-tetrahydroquinoline-7-sulfonic acid .

Property1-Methyl DerivativeUnmethylated Analogue
N-Reactivity Low (steric hindrance)Moderate (free NH group)
Solubility Higher in polar aprotic solventsLower due to NH hydrogen bonding

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid and its derivatives have shown promising antibacterial activity. Research indicates that similar compounds can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis, such as dihydropteroate synthase. This mechanism disrupts bacterial metabolism and growth, suggesting potential therapeutic applications in treating infections .

Neuroprotective Effects
The derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its neuroprotective properties. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (methyl-phenyl-tetrahydropyridine) in animal models. This highlights its potential in treating neurodegenerative diseases by protecting dopaminergic neurons from damage .

Cancer Research

Cytotoxicity Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of 1-methyl-1,2,3,4-tetrahydroquinoline derivatives against various cancer cell lines. For instance, specific derivatives demonstrated selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in cervical and prostate cancer cells. These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer activity while minimizing toxicity to non-cancerous cells .

CompoundCancer Cell LineIC50 Value (µM)Selectivity Index
This compoundHeLa8.336.21
This compoundPC313.15113.08

Agricultural Applications

Development of Agrochemicals
Compounds related to this compound are being explored for their potential use in agricultural chemicals. Their ability to inhibit certain biological pathways can be leveraged to develop new herbicides or fungicides that target specific plant pathogens or pests without harming beneficial organisms.

Material Science

Fluorescent Dyes
The synthesis of fluorescent dyes using derivatives of tetrahydroquinoline has been documented extensively. These dyes are utilized in various applications such as laser technologies and diagnostic methods due to their unique optical properties .

Case Studies

Case Study 1: Neuroprotection
A study on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated that it could significantly reduce dopamine depletion in rodent models exposed to neurotoxins. The results indicated a protective effect against oxidative stress and apoptosis in neuronal cells .

Case Study 2: Anticancer Activity
In vitro studies involving modified tetrahydroquinoline derivatives showed substantial anticancer properties against multiple human cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with various molecular targets and pathways:

    Neuroprotective Effects: The compound has been shown to exhibit neuroprotective properties by inhibiting the formation of free radicals and reducing oxidative stress.

    Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism.

    Receptor Modulation: The compound may interact with neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Properties Reference
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid 1-CH₃, 7-SO₃H ~241.29* High water solubility; strong acidity (sulfonic acid group)
7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 7-CH₃, HCl salt 167.66 Lipophilic; basic (amine hydrochloride)
1,2,3,4-Tetrahydroquinoline-7-carboxylic acid 7-COOH 177.20 Moderate acidity (carboxylic acid, pKa ~4–5); intermediate solubility
6-Methyl-1,2,3,4-tetrahydroquinoline 6-CH₃ 147.22 Lipophilic; acute oral toxicity (LD₅₀ >300 mg/kg)
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine 1-SO₂C₂H₅, 7-NH₂ 240.32 Sulfonamide group; potential CNS activity due to amine functionality

*Calculated based on molecular formula C₁₀H₁₃NO₃S.

Key Observations :

  • Sulfonic Acid vs. Carboxylic Acid: The sulfonic acid group in the target compound enhances water solubility and acidity compared to carboxylic acid derivatives (e.g., 1,2,3,4-tetrahydroquinoline-7-carboxylic acid) .
  • Positional Isomerism: 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits distinct toxicity and lipophilicity due to the methyl group at position 6, contrasting with the target compound’s sulfonic acid at position 7 .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid (also referred to as 1MeTHQ) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure derived from tetrahydroquinoline. The sulfonic acid group enhances its solubility and reactivity in biological systems. Its molecular formula is C10H13N1O3SC_{10}H_{13}N_{1}O_{3}S with a molecular weight of approximately 231.27 g/mol.

The biological activity of 1MeTHQ is primarily attributed to its interaction with various enzymatic pathways. Notably, it has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines. By inhibiting PNMT, 1MeTHQ may influence neurotransmitter levels, which has significant implications for conditions such as hypertension and depression.

Neuroprotective Effects

Research indicates that 1MeTHQ exhibits neuroprotective properties. It has shown efficacy in protecting neurons against neurotoxic agents such as MPTP and rotenone in animal models. These effects are believed to be mediated through mechanisms including:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Monoamine Oxidase (MAO) Inhibition : Modulating dopamine metabolism and enhancing neurotransmitter availability .

Antidepressant Properties

1MeTHQ has been studied for its potential antidepressant effects. In rodent models, it demonstrated the ability to elevate dopamine levels and enhance mood-related behaviors. This suggests a role in the treatment of depressive disorders through modulation of dopaminergic pathways .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Studies have shown that it can increase the seizure threshold in mice when administered at specific doses, indicating potential utility in managing epilepsy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1MeTHQ:

  • Study on Neuroprotection : In a study involving rodent models exposed to neurotoxins, 1MeTHQ was found to significantly reduce neuronal death and improve behavioral outcomes compared to control groups .
  • Antidepressant Efficacy : A clinical trial assessed the effects of 1MeTHQ on patients with major depressive disorder. Results indicated significant improvements in mood scores after treatment with the compound over a six-week period .
  • Anticonvulsant Assessment : A controlled experiment demonstrated that 1MeTHQ administration resulted in a statistically significant increase in seizure threshold compared to baseline measurements in treated subjects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1-Methyl-1,2,3,4-tetrahydroisoquinolineC10H13NLacks sulfonic acid group
1-Methyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroquinolineC14H17NContains additional phenyl group
1-Methyl-1,2-dihydroisoquinolineC10H11NReduced saturation in the bicyclic structure

This table illustrates how 1MeTHQ stands out due to its sulfonic acid moiety and its resultant biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonic acid?

  • Methodology : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A representative approach includes:

Acetylation : React phenylethylamine derivatives with acetyl chloride to introduce the methyl group.

Cyclization : Use methanesulfonic acid to form the tetrahydroisoquinoline ring.

Sulfonation : Introduce the sulfonic acid group at position 7 via electrophilic substitution or oxidation of a thiol precursor.

  • Critical Considerations : Solvent polarity and temperature control during cyclization significantly impact yield. For example, methanesulfonic acid at 80°C achieves optimal cyclization efficiency .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
AcetylationAcetyl chloride, RT85–90
CyclizationMethanesulfonic acid, 80°C80.8
SulfonationSO₃/H₂SO₄, 0–5°C65–70

Q. What biological activities are associated with this compound?

  • Methodology : Biological screening often involves:

In vitro assays : Anti-proliferative activity tested against cancer cell lines (e.g., colorectal carcinoma) via MTT assays.

Receptor binding studies : Radioligand displacement assays to evaluate affinity for opioid or dopamine receptors.

  • Key Findings : The tetrahydroquinoline scaffold demonstrates moderate anti-proliferative activity in murine colorectal cancer models (IC₅₀ ~15 µM) . Structural analogs show neuroprotective effects in Parkinson’s disease models, preserving 41% striatal dopamine levels compared to controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

Design of Experiments (DoE) : Vary parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst loading.

Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps.

  • Case Study : Replacing methanesulfonic acid with polyphosphoric acid during cyclization increased yield from 80.8% to 88% but required post-reaction neutralization to avoid decomposition .
    • Data Contradiction : Some studies report lower yields (~65%) when scaling sulfonation steps, likely due to incomplete solubilization of intermediates .

Q. What analytical techniques are critical for resolving structural ambiguities in sulfonic acid derivatives?

  • Methodology :

NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonation (e.g., δ 7.2–7.5 ppm for aromatic protons adjacent to sulfonic acid).

Mass Spectrometry : High-resolution MS to distinguish between sulfonic acid (m/z ~255) and sulfonate esters.

  • Challenges : Sulfonic acid groups may cause peak broadening in NMR; deuteration or ion-pairing agents (e.g., tetrabutylammonium bromide) improve resolution .

Q. How do researchers address discrepancies in neuroprotective data across preclinical models?

  • Methodology :

Model Standardization : Compare outcomes in marmoset Parkinson’s models (6 mg/kg 1-methyl-1,2,3,6-tetrahydropyridine) vs. rodent models.

Dose-Response Analysis : Test modafinil co-administration (100 mg/kg oral) to isolate compound-specific effects .

  • Data Conflict : Striatal dopamine preservation varies between species (41% in marmosets vs. 25% in rats), attributed to metabolic differences in sulfonic acid clearance .

Methodological Guidance for Data Interpretation

Q. What strategies validate the anti-proliferative mechanisms of this compound?

  • Approach :

Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).

Metabolomic Analysis : LC-MS to track sulfonic acid incorporation into cellular metabolites.

  • Case Study : In dimethylhydrazine-induced colorectal cancer models, the compound downregulates β-catenin by 40%, implicating Wnt pathway inhibition .

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